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Compound of Interest

Compound Name: 4,4'-Dinitrostilbene

Cat. No.: B3429293 Get Quote

The stilbene backbone, characterized by a 1,2-diphenylethylene core, is a privileged scaffold in

chemistry, appearing in natural products, pharmaceuticals, and materials science.[1] Its rigid,

planar structure and conjugated π-system give rise to unique photochemical and electronic

properties. The introduction of strong electron-withdrawing groups, such as the nitro (-NO₂)

group, at the para positions of both phenyl rings dramatically alters these properties, leading to

the formation of 4,4'-dinitrostilbene.

This technical guide provides a comprehensive overview of 4,4'-dinitrostilbene, with a crucial

distinction between the parent, non-sulfonated molecule and its industrially pivotal derivative,

4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). While the former serves as the foundational

structure, the latter is the workhorse of the chemical industry, acting as an essential

intermediate for a vast array of dyes and optical brighteners.[2] This whitepaper will elucidate

the synthesis, properties, and applications of both entities, providing researchers and drug

development professionals with a detailed understanding of their chemistry and utility.

Part 1: The Parent Compound - (E)-4,4'-
Dinitrostilbene
(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-dinitrostilbene, is the thermodynamically

more stable isomer and the primary focus of fundamental research on this structure. Its

symmetrical, electron-deficient nature makes it an interesting subject for studies in materials

science and as a precursor for more complex molecules.
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Chemical Structure and Isomerism
The molecule consists of a central ethylene bridge connecting two 4-nitrophenyl groups. The

trans or (E)-isomer, where the phenyl groups are on opposite sides of the double bond, is

sterically favored and more stable than the cis or (Z)-isomer.

Caption: Chemical structure of (E)-4,4'-Dinitrostilbene.

Physicochemical Properties
The physical and chemical properties of 4,4'-dinitrostilbene are summarized below. Its high

melting point and poor solubility in common solvents are characteristic of its rigid, symmetrical

structure.

Property Value Source

Molecular Formula C₁₄H₁₀N₂O₄ [1]

Molecular Weight 270.24 g/mol [1]

Appearance
Yellow to Amber

powder/crystal

Melting Point 295 °C

Boiling Point 394.6 ± 11.0 °C (Predicted)

Density 1.376 ± 0.06 g/cm³ (Predicted)

CAS Number 2501-02-2

Synthesis via Wittig Reaction
While several methods exist for stilbene synthesis, the Wittig reaction is a highly effective and

common laboratory-scale method for producing 4,4'-dinitrostilbene.[1] The reaction provides

good control over the formation of the carbon-carbon double bond.

The causality of this pathway is rooted in the nucleophilicity of the phosphorus ylide. The

reaction is initiated by preparing the phosphonium salt from 4-nitrobenzyl bromide. A strong

base then deprotonates the salt to form the highly reactive ylide, which subsequently attacks
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the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting betaine intermediate

collapses to form a stable four-membered oxaphosphetane ring, which then fragments to yield

the desired stilbene and triphenylphosphine oxide, a thermodynamically favorable process that

drives the reaction to completion.[3]

Step 1: Ylide Formation

Step 2: Olefination
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Caption: Wittig reaction workflow for 4,4'-dinitrostilbene synthesis.
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Experimental Protocol: Wittig Synthesis

Phosphonium Salt Preparation: Reflux 4-nitrobenzyl bromide with an equimolar amount of

triphenylphosphine in a suitable solvent like toluene to form (4-

nitrobenzyl)triphenylphosphonium bromide.[1]

Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert

atmosphere (e.g., Nitrogen). Cool the suspension in an ice bath and add a strong base (e.g.,

sodium hydride or n-butyllithium) dropwise to generate the deep red-colored phosphorus

ylide.

Condensation: Add a solution of 4-nitrobenzaldehyde in anhydrous THF to the ylide

suspension. Allow the reaction to stir at room temperature until completion, which can be

monitored by Thin Layer Chromatography (TLC).

Workup and Purification: Quench the reaction with water and extract the product into an

organic solvent like dichloromethane. Wash the organic layer, dry it over anhydrous sodium

sulfate, and remove the solvent under reduced pressure. The resulting crude product

contains a mixture of (E) and (Z) isomers along with triphenylphosphine oxide.

Purification: The product can be purified by column chromatography or recrystallization from

a suitable solvent (e.g., ethanol) to isolate the desired (E)-4,4'-dinitrostilbene.[4]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized

compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups

present. Key expected absorptions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching

vibrations of the nitro group (-NO₂), respectively.[5]
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~965 cm⁻¹: A strong out-of-plane C-H bending vibration characteristic of a trans-

disubstituted alkene, confirming the (E)-isomer geometry.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity due to

the molecule's symmetry.

The aromatic protons will appear as two sets of doublets in the downfield region (typically

δ 7.5-8.3 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

The vinylic protons (-CH=CH-) will appear as a singlet around δ 7.3 ppm, as they are

chemically and magnetically equivalent due to the C₂ symmetry of the molecule.

¹³C NMR Spectroscopy: Due to symmetry, only seven distinct carbon signals are expected.

~124-130 ppm: Signals for the four protonated aromatic carbons.

~129 ppm: Signal for the vinylic carbons.

~145-150 ppm: Two quaternary carbon signals: one for the carbon attached to the vinyl

group and one for the carbon attached to the nitro group.

UV-Visible Spectroscopy: The extensive conjugated π-system in 4,4'-dinitrostilbene results

in strong absorption in the UV-Vis region. The absorption maximum (λ_max) is expected to

be significantly red-shifted compared to benzene or stilbene itself, likely appearing in the

350-400 nm range due to π→π* transitions within the conjugated system.[6][7]

Part 2: The Industrial Workhorse - 4,4'-
Dinitrostilbene-2,2'-disulfonic Acid (DNS)
While structurally similar, the addition of two sulfonic acid groups transforms 4,4'-
dinitrostilbene into a water-soluble, highly versatile chemical intermediate known as DNS.

This compound is the cornerstone for producing fluorescent whitening agents and a range of

direct dyes.[2][8]

Chemical Structure
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The sulfonic acid groups are positioned ortho to the ethylene bridge, significantly increasing the

molecule's polarity and water solubility.

Caption: Chemical structure of 4,4'-Dinitrostilbene-2,2'-disulfonic acid.

Physicochemical Properties
DNS is typically handled as its disodium salt, which exhibits high water solubility.

Property Value (for Disodium Salt) Source

Molecular Formula C₁₄H₈N₂Na₂O₁₀S₂ [2]

Molecular Weight 474.32 g/mol

Appearance Light yellow powdered crystal [1]

Water Solubility High; 105.4 g/L at 37 °C

CAS Number 3709-43-1 [2]

Industrial Synthesis: Oxidative Condensation
The industrial synthesis of DNS is a well-established process involving the oxidative

condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA).[2][9] This process is

typically carried out in an aqueous alkaline medium.

Causality and Protocol Validation: The choice of an aqueous alkaline medium is critical. The

strong base (e.g., NaOH) is required to deprotonate the methyl group of p-NTSA, forming a

carbanion intermediate. This step is the key to initiating the condensation. The oxidant, typically

sodium hypochlorite or air/oxygen in the presence of a catalyst (e.g., Mn²⁺ salts), then

facilitates the coupling of two carbanion-derived species to form the stilbene bridge.[10][11] The

reaction must be carefully controlled; high dilution is often necessary to manage the

exothermicity and the poor solubility of intermediates.[10] The process is self-validating through

in-process monitoring (e.g., HPLC) to track the consumption of p-NTSA and the formation of

DNS, allowing for adjustments in oxidant addition or reaction time to maximize yield, which can

reach up to 95%.[10][11]
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Caption: Industrial synthesis workflow for DNS.

Step-by-Step Methodology

Reactor Charging: A reactor is charged with water and a strong base, such as sodium

hydroxide. A catalyst, for example, manganese(II) sulfate, may also be added.[11]

p-NTSA Addition: An aqueous solution of 4-nitrotoluene-2-sulfonic acid (p-NTSA) is slowly

metered into the alkaline solution while maintaining a controlled temperature (e.g., 40-50 °C).
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Oxidation: An oxidant is introduced. If using air or oxygen, it is bubbled vigorously through

the mixture. If using sodium hypochlorite, it is added portion-wise.[2]

Reaction Monitoring: The reaction progress is monitored by HPLC to ensure complete

conversion of the starting material.

Product Isolation: Upon completion, the reaction mixture is cooled. The product, as its

disodium salt, may precipitate directly or can be salted out by adding sodium chloride.

Purification: The precipitated solid is collected by filtration, washed, and dried to yield the

final DNS product.

Key Application: Synthesis of Optical Brighteners
The most significant application of DNS is its use as a precursor to 4,4'-diaminostilbene-2,2'-

disulfonic acid (DSD acid). This transformation is achieved through the reduction of the two

nitro groups to amino groups. DSD acid is a foundational building block for the majority of

commercial fluorescent whitening agents (optical brighteners) used in laundry detergents and

textiles.[2][8]

Reduction Protocol: The reduction is commonly performed using iron powder in a slightly acidic

aqueous medium or via catalytic hydrogenation with catalysts like Raney cobalt or palladium on

carbon.[12][13] The choice of method depends on factors like cost, efficiency, and waste

disposal considerations. The iron reduction method is robust and widely used industrially.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://en.wikipedia.org/wiki/Disodium_4,4%27-dinitrostilbene-2,2%27-disulfonate
https://en.wikipedia.org/wiki/Disodium_4,4%27-dinitrostilbene-2,2%27-disulfonate
https://prepchem.com/4-4-diaminostilbene-2-2-disulphonic-acid/
https://eureka.patsnap.com/patent-CN102206175B
https://patents.google.com/patent/US3989743A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNS
(-NO₂ groups)

Nitro Group
Reduction

Reducing Agent
(e.g., Fe/H⁺ or H₂/Pd-C)

DSD Acid
(-NH₂ groups)

Optical Brighteners
& Dyes

Click to download full resolution via product page

Caption: Conversion of DNS to DSD acid for downstream applications.

Safety and Handling
As with all nitroaromatic compounds and strong acids, proper safety protocols must be followed

when handling DNS and its precursors.

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant

gloves, and tightly fitting safety goggles.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents.

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, sweep up the

solid material, and place it in a suitable container for disposal. Avoid generating dust.

Conclusion
4,4'-Dinitrostilbene and its sulfonated derivative, DNS, represent a fascinating case study in

how structural modification dictates chemical utility. The parent compound, (E)-4,4'-
dinitrostilbene, is a symmetrical, conjugated molecule synthesized via classic organic

reactions like the Wittig olefination, serving as a model for fundamental research. The

introduction of sulfonic acid groups transforms it into DNS, a water-soluble, industrial

powerhouse. The robust and scalable synthesis of DNS via oxidative condensation has made it

an indispensable intermediate in the manufacturing of high-performance dyes and the optical

brighteners that are ubiquitous in consumer products. A thorough understanding of the

synthesis, properties, and reactivity of both compounds is essential for professionals in

chemical research, development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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